molecular formula C22H24N4O3 B10950096 (3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione

(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione

Cat. No.: B10950096
M. Wt: 392.5 g/mol
InChI Key: HFDDSMPAROHQJN-UHFFFAOYSA-N
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Description

(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione is a complex organic compound with a unique structure that combines elements of pyrazole, benzodiazepine, and pyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzodiazepine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzodiazepine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione is unique due to its combination of pyrazole, benzodiazepine, and pyran structures, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-hydroxy-6-methyl-3-[2-(5-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one

InChI

InChI=1S/C22H24N4O3/c1-12(2)26-14(4)15(11-23-26)18-10-19(21-20(27)9-13(3)29-22(21)28)25-17-8-6-5-7-16(17)24-18/h5-9,11-12,18,24,27H,10H2,1-4H3

InChI Key

HFDDSMPAROHQJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=C(N(N=C4)C(C)C)C)O

Origin of Product

United States

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